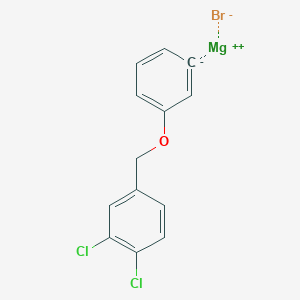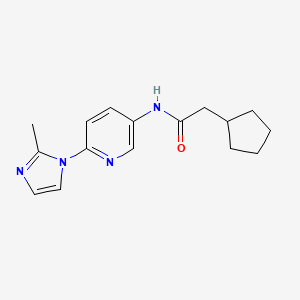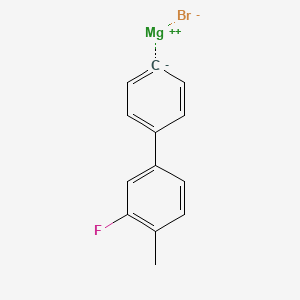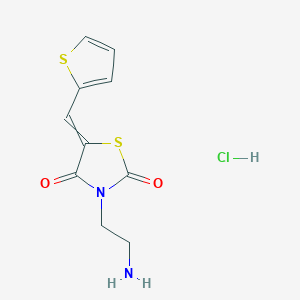
3-(3,4-DichlorobenZyloxy)phenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichlorobenzyloxy)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound is notable for its reactivity and utility in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorobenzyloxy)phenylmagnesium bromide typically involves the reaction of 3-(3,4-dichlorobenzyloxy)bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dichlorobenzyloxy)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Electrophiles: Such as alkyl halides and acyl chlorides.
Conditions: Typically carried out in anhydrous THF under inert atmosphere.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Coupled Products: From coupling reactions with electrophiles.
Applications De Recherche Scientifique
3-(3,4-Dichlorobenzyloxy)phenylmagnesium bromide is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis for forming complex molecules.
Biology: In the synthesis of biologically active compounds.
Medicine: For the development of pharmaceutical intermediates.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in the Grignard reagent coordinates with the oxygen in THF, stabilizing the reactive species and facilitating its reactivity. The primary molecular targets are carbonyl groups, halides, and other electrophilic centers.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dichlorobenzylmagnesium chloride
- 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenylmagnesium bromide
- 3-(4-Morpholinylmethyl)phenylmagnesium bromide
Uniqueness
3-(3,4-Dichlorobenzyloxy)phenylmagnesium bromide is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions. Its dichlorobenzyloxy group provides steric and electronic effects that influence its behavior compared to other Grignard reagents.
Propriétés
Formule moléculaire |
C13H9BrCl2MgO |
|---|---|
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
magnesium;1,2-dichloro-4-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C13H9Cl2O.BrH.Mg/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
JJGBCDDSZLEGHW-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)OCC2=CC(=C(C=C2)Cl)Cl.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14878548.png)



![N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B14878567.png)
![2-[(Cyclopentyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14878570.png)






![1,4-Bis[4-(11-acryloyloxyundecyloxy)benzoyloxy]-2-methylbenzene](/img/structure/B14878617.png)
